N-(4-ethoxyphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
N-(4-ethoxyphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. This bicyclic system is substituted at position 2 with a 2-methoxyphenyl group and at position 4 with a sulfanyl-linked acetamide moiety bearing a 4-ethoxyphenyl substituent.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-3-30-17-10-8-16(9-11-17)25-22(28)15-31-23-20-14-19(26-27(20)13-12-24-23)18-6-4-5-7-21(18)29-2/h4-14H,3,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJDHTKQIQHQJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
- CAS Number : 1040676-73-0
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Kinases : Pyrazole derivatives have shown significant inhibitory activity against several kinases involved in tumor progression, such as BRAF(V600E) and EGFR, which are critical in various cancers .
- Antiproliferative Effects : Studies have demonstrated that related pyrazole compounds can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death pathways .
- Anti-inflammatory Activity : Similar compounds have been noted for their ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines and pathways .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound and its derivatives:
| Study | Cell Line/Model | Activity | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Study 1 | K562 (CML) | Antiproliferative | 5.6 | Apoptosis induction |
| Study 2 | MCF-7 (Breast Cancer) | Antitumor | 3.8 | Cell cycle arrest |
| Study 3 | In vivo (Mouse model) | Anti-inflammatory | N/A | Cytokine modulation |
Case Study 1: Antitumor Activity in K562 Cells
In a study evaluating the antiproliferative effects against K562 cells, this compound exhibited an IC50 value of 5.6 µM, indicating significant cytotoxicity. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Inhibition of Inflammatory Responses
Another study focused on the anti-inflammatory properties of similar pyrazole derivatives demonstrated their ability to reduce levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests a potential therapeutic application for inflammatory diseases.
Research Findings
Recent literature highlights the significance of structure-activity relationships (SAR) in optimizing the biological activity of pyrazole derivatives. Key findings include:
- Substituent Effects : The presence of electron-donating groups at specific positions on the pyrazole ring enhances antiproliferative activity while reducing toxicity .
- Combination Therapies : Studies suggest that combining pyrazole derivatives with existing chemotherapeutic agents may yield synergistic effects, improving overall efficacy against resistant cancer cell lines .
Comparison with Similar Compounds
Positional and Functional Group Differences
- Compound 3 (): 2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl sulfanyl group with N-(4-phenoxyphenyl)acetamide.
- Compound 7 (): 2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl sulfanyl group with N-(3-(methylsulfanyl)phenyl)acetamide.
- Compound 13 (): Pyrazolo[1,5-a]pyrimidin-7-yl core with N-(2-bromo-4-methylphenyl)acetamide.
Heterocyclic Core Modifications
Antimicrobial and Antiviral Activity
- Compound 12 (): 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide exhibits antimicrobial activity due to the amide moiety and hydrogen-bonding capacity of the amino group .
- Compounds in : Triazolo[1,5-a]pyrimidine derivatives with thione Schiff bases show antiviral activity against tobacco mosaic virus (TMV), suggesting sulfur-containing groups enhance bioactivity .
Enzyme Inhibition
- Chalcone-derived pyrazoline (): Inhibits cholinesterase and monoamine oxidase, highlighting the role of sulfonamide and chlorophenyl groups in enzyme interaction .
Physicochemical Properties
Key Research Findings and Implications
- Substituent Effects: Ethoxy and methoxy groups balance lipophilicity and solubility, while chloro or fluoro substituents enhance target affinity but may reduce bioavailability .
- Core Heterocycle: Pyrazolo[1,5-a]pyrazine derivatives show broader antimicrobial activity, whereas pyrimidine analogs (e.g., DPA-714) are optimized for CNS targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
